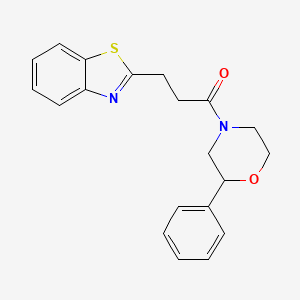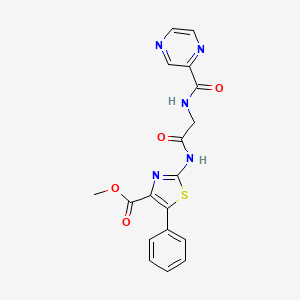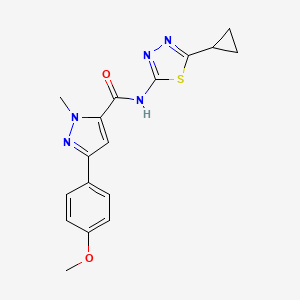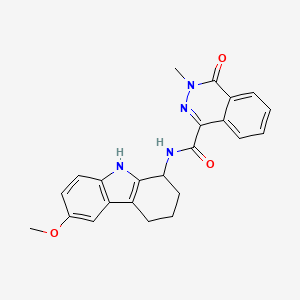![molecular formula C16H15N9OS B10984006 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10984006.png)
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or as a probe in biochemical studies.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism by which N-[3-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would need to be identified through experimental studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with tetraazole and thienyl groups, such as:
- 3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL derivatives
- 3-(3-THIENYL)PROPANAMIDE derivatives
Uniqueness
N-[3-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-(3-THIENYL)PROPANAMIDE is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness could make it particularly valuable in applications where specific reactivity or interactions are desired.
Properties
Molecular Formula |
C16H15N9OS |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[3-(2-methyltetrazol-5-yl)phenyl]-3-(tetrazol-1-yl)-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C16H15N9OS/c1-24-20-16(19-22-24)11-3-2-4-13(7-11)18-15(26)8-14(12-5-6-27-9-12)25-10-17-21-23-25/h2-7,9-10,14H,8H2,1H3,(H,18,26) |
InChI Key |
SNKHWVBJFDWAGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CC(C3=CSC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10983927.png)
![N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10983931.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10983946.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B10983952.png)
![1-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B10983961.png)

![methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B10983977.png)

![(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]hex-4-enamide](/img/structure/B10983991.png)
![N-(1-benzylpiperidin-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10983993.png)
![propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B10983998.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B10984003.png)

